molecular formula C8H17NO B2609140 1-(Oxan-2-yl)propan-1-amine CAS No. 1602058-43-4

1-(Oxan-2-yl)propan-1-amine

Cat. No.: B2609140
CAS No.: 1602058-43-4
M. Wt: 143.23
InChI Key: XCPXNJBVVDSZBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Oxan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with propan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Oxan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Oxan-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Oxan-2-yl)propan-1-amine can be compared with other similar compounds, such as:

    1-(Tetrahydro-2H-pyran-2-yl)methanamine: Similar structure but with a methanamine group instead of propan-1-amine.

    1-(Tetrahydro-2H-pyran-2-yl)ethanamine: Similar structure but with an ethanamine group.

    1-(Tetrahydro-2H-pyran-2-yl)butan-1-amine: Similar structure but with a butan-1-amine group.

These compounds share structural similarities but differ in the length of the carbon chain attached to the oxane ring, which can influence their chemical properties and applications .

Properties

IUPAC Name

1-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXNJBVVDSZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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